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Abstract

Terevalefim (ANG-3777) is a small-molecule hepatocyte growth factor (HGF) mimetic
designed to selectively activate the c-Met receptor, a critical component in cellular pathways
governing growth, motility, and tissue repair. This technical guide provides an in-depth overview
of the mechanism of action of Terevalefim, focusing on its role in c-Met receptor activation and
the subsequent downstream signaling cascades. This document summarizes key quantitative
data from preclinical and clinical studies, details relevant experimental protocols, and provides
visual representations of the signaling pathways and experimental workflows involved in the
characterization of this compound.

Introduction to c-Met and Terevalefim

The c-Met receptor, a receptor tyrosine kinase, and its natural ligand, hepatocyte growth factor
(HGF), play a pivotal role in various physiological processes, including embryonic development,
tissue regeneration, and wound healing.[1] Dysregulation of the HGF/c-Met signaling pathway
is implicated in the progression of various diseases. Terevalefim is a synthetic, small-molecule
HGF mimetic that has been developed to harness the therapeutic potential of c-Met activation.
[1][2] It has been investigated for its potential to mitigate acute organ injuries, particularly in the
context of renal dysfunction.[1][3]
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Mechanism of Action: c-Met Receptor Activation

Terevalefim functions by mimicking the action of HGF, binding to and activating the c-Met
receptor. This activation is a multi-step process initiated by the binding of Terevalefim to the
extracellular domain of c-Met, which leads to receptor dimerization. The dimerization brings the
intracellular kinase domains into close proximity, facilitating their trans-phosphorylation and

subsequent activation.

Activated c-Met serves as a docking site for various intracellular signaling proteins, triggering a
cascade of downstream events. A key pathway activated by Terevalefim-mediated c-Met
stimulation is the Ras/MAPK pathway, as evidenced by the phosphorylation of its downstream
effector, ERK. This signaling cascade is crucial for mediating the cellular responses to
Terevalefim, which include promoting cell proliferation, survival, and migration, and reducing
apoptosis. Studies have shown that the biological activity of Terevalefim is dependent on the
presence of the c-Met receptor, highlighting its specific mechanism of action.
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Caption: Terevalefim-induced c-Met signaling pathway.
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Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies

investigating the effects of Terevalefim.

Table 1: Preclinical In Vivo Efficacy in a Rat Model of

| Ischemia-Reperfusion lni

Treatment Outcome
Dose N Result p-value
Group Measure
_ _ <0.05 (in
Vehicle 26 BUN (mg/dL) Higher
males)
Terevalefim 2 mg/kg IV 26 BUN (mg/dL) Lower
Creatinine
Vehicle 26 Higher <0.05
(mg/dL)
] Creatinine
Terevalefim 2 mg/kg IV 26 Lower
(mg/dL)
] Survival (Day
Vehicle 70 2 34% 0.035
] Survival (Day
Terevalefim 0.2 mg/kg IV 15 2 67%
Urine Output
Vehicle 70 (48, 72, 96 Lower <0.001
hr)
Urine Output
] 0.2 & 2 mg/kg )
Terevalefim N 48 & 15 (48, 72, 96 Higher
hr)

Table 2: Phase 2 Clinical Trial in Delayed Graft Function
(DGF) Following Kidney Transplantation
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. Terevalefim (2
Endpoint Placebo (n=9) p-value
mglkg IV, n=19)

Achievement of 21200

cc urine/24h by Day 78.9% 44.4% 0.09
28
Graft Failure 0 2 (22%) 0.03

Median Days to 21200
cc urine/24h

14

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Terevalefim are
provided below.

Western Blot for c-Met Phosphorylation

This protocol describes the detection of c-Met phosphorylation in response to Terevalefim
treatment in cell lysates or tissue homogenates.

Materials:

o Cell or tissue samples

o RIPA buffer (Radioimmunoprecipitation assay buffer)

¢ Protease and phosphatase inhibitor cocktails

o BCA Protein Assay Kit

o SDS-PAGE gels

e PVDF membranes

¢ Primary antibodies: Rabbit anti-phospho-c-Met (pY1234/Y1235), Rabbit anti-total c-Met

o HRP-conjugated secondary antibody
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e Chemiluminescent substrate
e Imaging system
Procedure:

o Sample Preparation: Homogenize tissue samples or lyse cells in RIPA buffer supplemented
with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
e SDS-PAGE and Western Blotting:

o Separate equal amounts of protein on an SDS-PAGE gel.

o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with primary antibody against phospho-c-Met overnight at 4°C.
o Wash the membrane three times with TBST.

o Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.

o Detection: Apply a chemiluminescent substrate and visualize the protein bands using an
imaging system.

» Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed with an antibody against total c-Met.

Experimental Workflow: Western Blot for c-Met
Phosphorylation
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Caption: Workflow for Western blot analysis of c-Met phosphorylation.
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HUVEC Proliferation Assay

This assay is used to determine the effect of Terevalefim on the proliferation of Human
Umbilical Vein Endothelial Cells (HUVECS).

Materials:

HUVECs

Endothelial Cell Growth Medium

96-well plates

Terevalefim

Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)

Hemocytometer or plate reader

Procedure:

Cell Seeding: Seed HUVECSs into 96-well plates at a predetermined density (e.g., 5 x 103
cells/well) and allow them to adhere overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of
Terevalefim or a vehicle control.

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
Quantification of Proliferation:

o Cell Counting: Detach the cells using trypsin, stain with Trypan Blue, and count the viable
cells using a hemocytometer.

o Metabolic Assay (e.g., MTT): Add the MTT reagent to each well and incubate. Solubilize
the formazan crystals and measure the absorbance at the appropriate wavelength using a
plate reader.

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
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Rat Model of Renal Ischemia-Reperfusion Injury

This in vivo model is used to evaluate the protective effects of Terevalefim on kidney function
following an ischemic insult.

Materials:

e Sprague-Dawley rats

e Anesthetics

e Surgical instruments

e Microvascular clamps

o Terevalefim solution

o Saline (vehicle control)

» Blood collection supplies

o Assay kits for blood urea nitrogen (BUN) and serum creatinine

Procedure:

Anesthesia and Surgery: Anesthetize the rats and perform a midline laparotomy to expose
the renal pedicles.

e Ischemia: Occlude the renal arteries and veins with microvascular clamps for a defined
period (e.g., 45-60 minutes) to induce ischemia.

e Reperfusion: Remove the clamps to allow blood flow to resume (reperfusion).

o Treatment: Administer Terevalefim (e.g., 2 mg/kg, IV) or vehicle at specified time points
(e.g., before ischemia and/or during reperfusion).

e Monitoring and Sample Collection: Monitor the animals and collect blood samples at various
time points post-reperfusion (e.g., 24, 48, 72 hours) to measure BUN and serum creatinine
levels.
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» Data Analysis: Compare the levels of BUN and creatinine between the Terevalefim-treated
and vehicle control groups to assess renal function.

Conclusion

Terevalefim demonstrates a clear mechanism of action as a small-molecule HGF mimetic that
selectively activates the c-Met receptor. This activation triggers downstream signaling
pathways, such as the ERK pathway, leading to cellular responses that are beneficial in the
context of tissue injury and repair. Preclinical and clinical data support the potential of
Terevalefim in improving outcomes in conditions such as delayed graft function following
kidney transplantation. The experimental protocols outlined in this guide provide a framework
for the continued investigation and characterization of Terevalefim and other c-Met agonists.
Further research will continue to elucidate the full therapeutic potential of this targeted
approach.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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